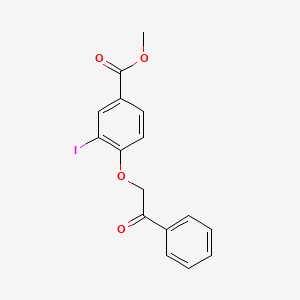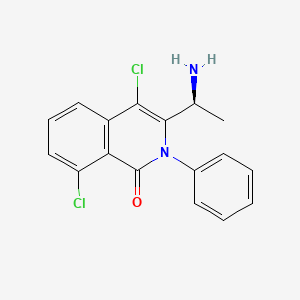![molecular formula C11H11FN4S B14911064 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)
2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a 2-fluorobenzylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine typically involves the nucleophilic substitution of a pyrimidine derivative with a 2-fluorobenzylsulfanyl group. One common method includes the reaction of 2-chloropyrimidine-4,6-diamine with 2-fluorobenzylthiol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the removal of impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the fluorobenzyl group, potentially altering the electronic properties of the compound.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Bases like potassium carbonate or sodium hydride in solvents such as dimethylformamide or tetrahydrofuran are typically used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylsulfanyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The pyrimidine ring’s electronic properties also play a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-Fluorobenzyl)sulfanyl]-4,6-dimethylpyrimidine
- 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrosopyrimidin-4,6-diamine
Comparison: 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development.
Eigenschaften
Molekularformel |
C11H11FN4S |
|---|---|
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H11FN4S/c12-8-4-2-1-3-7(8)6-17-11-15-9(13)5-10(14)16-11/h1-5H,6H2,(H4,13,14,15,16) |
InChI-Schlüssel |
FSUWEKPQSBWEJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=N2)N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)

![9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14910989.png)
![2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14910992.png)
![n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910995.png)

![3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14911003.png)






![N-(3-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B14911037.png)
